molecular formula C29H23N5 B610989 N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine CAS No. 1928712-46-2

N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine

Cat. No. B610989
CAS RN: 1928712-46-2
M. Wt: 441.54
InChI Key: CLQYCNGZRPKVQF-UHFFFAOYSA-N
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Description

SRI-29574 is an allosteric dopamine transporter ligand.

Scientific Research Applications

Synthesis Methods

  • The synthesis of imidazo[1,2-a]pyridines, which are structurally related to N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine, has been achieved using copper-catalyzed tandem oxidative C–H amination/cyclizations, yielding good to excellent results (Pericherla et al., 2013).
  • Another approach for synthesizing related compounds involves palladium-catalyzed dearomatizing carbonylation using specific ligands (Xu & Alper, 2015).

Chemical Reactions and Properties

  • A study demonstrated the tandem cleavage of carbon-carbon and carbon-nitrogen bonds in imidazo[1,2-a]pyridines under ambient conditions using eosin Y and visible light (Ritu et al., 2020).
  • Gold-catalyzed formal [3 + 2]-dipolar cycloaddition has been used to access imidazo-fused heteroaromatics, showcasing the versatility and tolerance for sensitive functional groups in these compounds (Garzón & Davies, 2014).

Analytical Applications

  • A quinazoline-based compound, structurally related to N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine, has shown potential in the detection of amino acids using thin-layer chromatography (Sen et al., 2012).

Photophysical Properties

  • Mono- and dimeric quinazoline derivatives, similar in structure, have been studied for their luminescence behavior, indicating potential applications in organic light-emitting diodes (OLEDs), although rapid device degradation under current flow was observed (Pandey et al., 2017).

Structural Analysis

  • The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insights into their molecular geometry and intermolecular interactions (Dhanalakshmi et al., 2018).

Antimicrobial Properties

  • Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for antimicrobial properties, showing potency against various strains of bacteria and fungi (Desai et al., 2012).

OLED Applications

  • Imidazole-pyridine derivatives have been synthesized for use in efficient blue light-emitting materials for OLED devices (Hwang et al., 2019).

properties

CAS RN

1928712-46-2

Product Name

N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine

Molecular Formula

C29H23N5

Molecular Weight

441.54

IUPAC Name

N-(2,2-diphenylethyl)-2-imidazo[1,2-a]pyridin-6-ylquinazolin-4-amine

InChI

InChI=1S/C29H23N5/c1-3-9-21(10-4-1)25(22-11-5-2-6-12-22)19-31-29-24-13-7-8-14-26(24)32-28(33-29)23-15-16-27-30-17-18-34(27)20-23/h1-18,20,25H,19H2,(H,31,32,33)

InChI Key

CLQYCNGZRPKVQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNC2=NC(=NC3=CC=CC=C32)C4=CN5C=CN=C5C=C4)C6=CC=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SRI-29574;  SRI-29574;  SRI-29574

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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